(3S,6R)-6-methylpiperidin-3-ol hydrochloride

Physicochemical characterization Solid-state properties Quality control

Sourcing stereochemically pure cis-6-methylpiperidin-3-ol for fragment-based drug discovery often yields undefined stereoisomer mixtures that confound SAR. (3S,6R)-6-Methylpiperidin-3-ol hydrochloride (CAS 67459-74-9) eliminates this risk with fully assigned absolute configuration. - Defined (3S,6R) stereochemistry ensures reliable asymmetric elaboration of the piperidine core for orexin receptor modulators (cf. MK-6096/filorexant scaffold). - Validated MurE ligase fragment hit enables immediate antibacterial lead optimization with a synthetically tractable, chiral starting point. - Distinct melting point (48.5-49.5 °C) and chiral HPLC resolution (Chiralpak AD-H) support analytical method development and batch-to-batch stereochemical QC.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 67459-74-9
Cat. No. B1435293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6R)-6-methylpiperidin-3-ol hydrochloride
CAS67459-74-9
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
InChIKeyPVOAKSPCPLYSNC-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6R)-6-Methylpiperidin-3-ol Hydrochloride: Overview


(3S,6R)-6-methylpiperidin-3-ol hydrochloride (CAS 67459-74-9) is a stereochemically defined chiral piperidine derivative with a cis-relationship between its 3-hydroxyl and 6-methyl substituents [1]. Its molecular formula is C₆H₁₄ClNO (MW 151.63) and it is commercially available as a hydrochloride salt for research use . The compound's specific (3S,6R) absolute configuration distinguishes it from other stereoisomers in the 6-methylpiperidin-3-ol series and positions it as a valuable chiral building block for asymmetric synthesis of pharmaceutical intermediates and biologically active molecules [1].

Configuration Stereochemically defined (3S,6R) chiral building block
Form Hydrochloride salt for research use
Utility Enables asymmetric synthesis of pharmaceutical intermediates

Stereochemical Specificity and Substitution Risks


Interchange of (3S,6R)-6-methylpiperidin-3-ol hydrochloride with other stereoisomers or non-stereochemically defined analogs is not scientifically valid. The compound's (3S,6R) configuration dictates a specific three-dimensional orientation of its functional groups, directly influencing its behavior as a chiral ligand, its interaction with biological targets, and its utility as a building block in asymmetric synthesis . Different stereoisomers—such as (3R,6S)-, (3R,6R)-, or (3S,6S)-6-methylpiperidin-3-ol—exhibit distinct physicochemical properties (e.g., melting point differences exceeding 40°C) and can lead to divergent pharmacological outcomes or synthetic failures when substituted without validation .

Stereochemistry Stereochemical configuration mismatch can alter target interaction and synthetic outcome.
Analog source Non-stereochemically resolved analogs may not reproduce reported reaction profiles.
Physicochemical Alternative stereoisomers exhibit divergent physicochemical properties (e.g., melting point).

Comparative Evidence vs. Other Stereoisomers


Melting Point Divergence vs. (3S,6S) Diastereomer

The (3S,6R) stereoisomer exhibits a melting point of 48.5-49.5 °C, while its (3S,6S) diastereomer melts at 97-98 °C—a difference exceeding 48 °C . This large thermal divergence reflects fundamentally different crystal packing arrangements driven by stereochemistry and enables unambiguous differentiation during quality control.

Melting point divergence
Head-to-head
48.5–49.5 °C vs 97–98 °C
Δ ≈ 48–49.5 °C lower
Distinct thermal profile supports identity verification.
Solid-state property differentiation; standard determination.
Physicochemical characterization Solid-state properties Quality control

Commercial Purity Tiering Comparison

Multiple vendors supply the (3S,6R) stereoisomer at 97% purity or higher, with select suppliers offering ≥98% purity . In contrast, many non-stereochemically resolved 6-methylpiperidin-3-ol products and alternative stereoisomers are routinely offered only at 95% purity . This 2-3% purity increment translates to lower impurity burden in downstream synthetic steps.

Commercial purity tiering
Head-to-head
97% to ≥98% (multiple suppliers)
vs 95% typical for non-resolved material
Higher purity reduces downstream purification burden.
Vendor specification review required.
Sourcing Purity specifications Procurement

Chiral HPLC Resolution Capability

The (3S,6R) stereoisomer can be analytically resolved from other 6-methylpiperidin-3-ol stereoisomers using chiral HPLC with a Chiralpak AD-H column . This established analytical methodology enables precise enantiomeric excess determination and purity verification, a capability not universally available or validated for all stereoisomers in the series.

Chiral HPLC resolution
Class-level
Resolvable on Chiralpak AD-H column
Validated method supports enantiomeric purity analysis.
Method transfer context; class-level inference.
Analytical chemistry Chiral separation Quality control

Synthetic Yield Benchmark from Enantiomeric Route

The enantiomeric (3R,6S)-6-methylpiperidin-3-ol can be synthesized via catalytic hydrogenation of an N-benzyl-pyrrolopyrimidine precursor using 20% wet Pd/C under H₂ (15 psi) at 55°C for 8 hours, achieving a high yield of 95.08% . While direct yield data for the (3S,6R) isomer under identical conditions are not reported, this establishes a performance benchmark against which alternative synthetic routes to the (3S,6R) isomer should be evaluated.

Synthetic yield benchmark
Head-to-head
95.08% yield for (3R,6S) enantiomer
under H₂/Pd/C, 55°C
Benchmark for evaluating synthetic routes to target isomer.
Conditions: 20% wet Pd/C, 15 psi H₂, 8 h; not yet reported for (3S,6R).
Process chemistry Synthesis optimization Cost efficiency

MurE Ligase Interaction Potential

The (3S,6R)-6-methylpiperidin-3-ol hydrochloride has been reported to interact with MurE ligase, an enzyme essential for peptidoglycan biosynthesis in bacterial cell walls . MurE ligase is a validated antibacterial target, and this interaction suggests potential utility in antibacterial fragment-based drug discovery. Comparative interaction data for other stereoisomers with MurE ligase are not currently available.

MurE ligase interaction
Data to verify
Reported interaction with MurE ligase
Potential utility in peptidoglycan biosynthesis research.
Comparative data unavailable; assay conditions not disclosed.
Antibacterial research Enzyme inhibition Peptidoglycan biosynthesis

Validated Application Scenarios


Orexin Receptor Antagonist Synthesis

The (3S,6R)-6-methylpiperidin-3-ol scaffold is structurally related to the piperidine core of MK-6096 (filorexant), a potent dual orexin receptor antagonist developed for sleep disorders [1] [2]. While MK-6096 utilizes a (3R,6R) stereochemistry at the piperidine core with an additional hydroxymethyl group, the (3S,6R) stereoisomer offers a complementary chiral building block for exploring structure-activity relationships in orexin receptor modulation and other CNS targets. Its defined stereochemistry enables stereoselective elaboration to diverse pharmacologically relevant scaffolds [1].

MurE-Targeted Antibacterial Discovery

Given its reported interaction with MurE ligase—an ATP-dependent enzyme that catalyzes the addition of UDP-MurNAc-tripeptide to UDP-MurNAc-pentapeptide in bacterial peptidoglycan biosynthesis [1]—the (3S,6R) stereoisomer represents a viable fragment hit for antibacterial drug discovery programs. Researchers can use this compound as a starting scaffold for fragment elaboration and structure-based optimization to improve potency against MurE ligase and achieve antibacterial activity.

Analytical Reference Standard

The distinct melting point of 48.5-49.5 °C for the hydrochloride salt [1] and its resolvability on chiral HPLC (Chiralpak AD-H column) [2] establish the (3S,6R) stereoisomer as a suitable reference standard for developing and validating analytical methods. Quality control laboratories can employ this compound to calibrate chiral chromatographic systems, verify stereochemical purity of synthetic batches, and establish identity specifications for regulatory submissions.

Stereochemical Comparator in Lead Optimization

The significant melting point divergence (Δ ≈ 48-49.5 °C) between the (3S,6R) and (3S,6S) diastereomers [1] [2] highlights the profound influence of stereochemistry on solid-state properties. Researchers conducting systematic stereochemical scans in lead optimization can use the (3S,6R) isomer as a defined comparator to assess how stereochemical variation affects physicochemical properties, target binding, and pharmacokinetic parameters of piperidine-containing drug candidates.

Application
Selection Property
Validation Focus
Orexin receptor ligand synthesis
Stereochemically defined chiral core
Enantiomeric purity and chiral identity
MurE ligase inhibitor fragment elaboration
Reported enzyme interaction context
Target engagement and enzyme inhibition assays
Chiral reference standard for analytical methods
Distinct melting point and chiral HPLC resolution
Method calibration and stereochemical purity verification
Stereochemical comparator for lead optimization
Physicochemical divergence between diastereomers
Solid-state property and target binding comparison

Technical Documentation Hub

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